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Introduction

GSK3532795 (formerly BMS-955176) is a second-generation HIV-1 maturation inhibitor.[1][2]
[3] It exhibits potent antiviral activity by targeting the final step in the viral replication cycle,
specifically the proteolytic cleavage of the Gag polyprotein between the capsid (CA) and
spacer peptide 1 (SP1).[1][2][4] This inhibition results in the formation of immature, non-
infectious virions, thus preventing the propagation of the virus.[1][2][4]

These application notes provide a detailed protocol for performing a multi-cycle antiviral assay
to evaluate the efficacy of GSK3532795 against HIV-1. A multi-cycle assay allows for the
assessment of the compound's effect over several rounds of viral replication, providing a more
comprehensive understanding of its antiviral potency. The primary readout for this assay is the
guantification of the HIV-1 p24 antigen, a core structural protein of the virus, using an enzyme-
linked immunosorbent assay (ELISA).

Data Presentation

The antiviral activity of GSK3532795 is typically quantified by its 50% effective concentration
(EC50), which is the concentration of the compound that inhibits viral replication by 50%. The
following table summarizes representative dose-response data for GSK3532795 against a
wild-type HIV-1 strain in a multi-cycle assay.
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GSK3532795

24 Antigen Level (pg/mL % Inhibition
Concentration (nM) P 9 (pg/mL) %

0 (Virus Control) 1500 0
0.1 1275 15
0.5 825 45
1.0 450 70
5.0 150 90
10.0 75 95
50.0 15 99
100.0 <10 >99

Table 1. Representative dose-response of GSK3532795 against HIV-1. Data illustrates the
reduction in p24 antigen levels with increasing concentrations of GSK3532795. The EC50
value can be calculated from this data using appropriate software.

The cytotoxicity of the compound is assessed to ensure that the observed antiviral effect is not
due to toxicity to the host cells. The 50% cytotoxic concentration (CC50) is determined in

parallel.

GSK3532795 Concentration (M) Cell Viability (%)
0 (Cell Control) 100

1 98

5 95

10 92

25 88

50 60

100 35
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Table 2: Representative cytotoxicity data for GSK3532795. The CC50 value is determined from
the dose-response curve. A high CC50 value relative to the EC50 value indicates a favorable
safety profile.

Experimental Protocols

This section provides detailed methodologies for the multi-cycle antiviral assay and the
accompanying cytotoxicity assay.

Protocol 1: Multi-Cycle HIV-1 Antiviral Assay

This protocol is designed to assess the inhibitory effect of GSK3532795 on HIV-1 replication
over multiple rounds of infection in a susceptible human T-cell line, such as MT-4 cells.

Materials:

o GSK3532795

e MT-4 cells

o HIV-1 laboratory-adapted strain (e.g., HIV-1 llIB or NL4-3)

o Complete culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, L-
glutamine, penicillin, and streptomycin)

o 96-well flat-bottom cell culture plates
e HIV-1 p24 Antigen ELISA kit

e CO2 incubator (37°C, 5% CO2)

e Microplate reader

Procedure:

e Cell Preparation:

o Culture MT-4 cells in complete culture medium.
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o On the day of the assay, ensure the cells are in the exponential growth phase.

o Count the cells and adjust the density to 1 x 10"5 cells/mL in fresh medium.

o Compound Preparation:

o Prepare a stock solution of GSK3532795 in dimethyl sulfoxide (DMSO).

o Perform serial dilutions of the GSK3532795 stock solution in complete culture medium to
achieve the desired final concentrations for the assay. Ensure the final DMSO
concentration is non-toxic to the cells (typically <0.5%).

« Infection and Treatment:
o Seed 100 pL of the MT-4 cell suspension (1 x 10”4 cells) into each well of a 96-well plate.
o Add 50 pL of the diluted GSK3532795 to the appropriate wells in triplicate.

o Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only, no
virus or compound).

o Infect the cells by adding 50 pL of a pre-titered HIV-1 stock at a low multiplicity of infection
(MOI) of 0.01 to all wells except the “cell control" wells. A low MOI is crucial for a multi-
cycle assay to allow for multiple rounds of replication.

o The final volume in each well should be 200 pL.
 Incubation:

o Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 4-7 days. The
incubation period should be long enough to allow for multiple rounds of viral replication,
leading to a robust p24 signal in the virus control wells.

e p24 Antigen Quantification:
o After the incubation period, centrifuge the plate at a low speed to pellet the cells.

o Carefully collect the cell culture supernatants.
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o Perform the HIV-1 p24 Antigen ELISA on the collected supernatants according to the
manufacturer's instructions.

o Read the absorbance at the appropriate wavelength using a microplate reader.

o Data Analysis:

o Calculate the concentration of p24 in each well using the standard curve generated from
the p24 ELISA.

o Determine the percentage of inhibition for each GSK3532795 concentration using the
following formula: % Inhibition = [1 - (p24 in treated well / p24 in virus control well)] x 100

o Calculate the EC50 value by plotting the percentage of inhibition against the log of the
GSK3532795 concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay is performed in parallel with the antiviral assay to determine the toxicity of
GSK3532795 on the host cells.

Materials:

MT-4 cells

o Complete culture medium

e GSK3532795

o 96-well flat-bottom cell culture plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
e Solubilization buffer (e.g., 10% SDS in 0.01 M HCI)

e CO2 incubator (37°C, 5% CO2)

e Microplate reader
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Procedure:

e Cell and Compound Preparation:
o Prepare MT-4 cells and serial dilutions of GSK3532795 as described in Protocol 1.

o Cell Treatment:
o Seed 100 pL of the MT-4 cell suspension (1 x 10”4 cells) into each well of a 96-well plate.
o Add 100 pL of the diluted GSK3532795 to the appropriate wells in triplicate.

o Include a "cell control” (cells + medium, no compound) and a "medium control" (medium
only).

e |ncubation:

o Incubate the plate for the same duration as the antiviral assay (4-7 days) at 37°C in a
humidified 5% CO2 incubator.

e MTT Assay:
o Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.
o Add 100 pL of solubilization buffer to each well to dissolve the formazan crystals.
o Incubate the plate overnight at 37°C.
o Data Analysis:
o Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability for each concentration compared to the untreated
cell control using the following formula: % Cell Viability = [(Absorbance of treated well -
Absorbance of medium control) / (Absorbance of cell control - Absorbance of medium
control)] x 100
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o Calculate the CC50 value by plotting the percentage of cell viability against the log of the
GSK3532795 concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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